molecular formula C15H14ClNO4S B5814325 N-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenoxy)acetamide

N-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenoxy)acetamide

Cat. No. B5814325
M. Wt: 339.8 g/mol
InChI Key: VZPHJENDSOWIEZ-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenoxy)acetamide, also known as NS3728, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

N-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenoxy)acetamide exerts its effects by modulating the activity of ion channels, specifically chloride and potassium channels. This compound has been shown to increase the activity of chloride channels, leading to hyperpolarization of the cell membrane and decreased neuronal excitability. Additionally, this compound has been shown to inhibit the activity of potassium channels, leading to vasodilation and decreased blood pressure.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including increased chloride conductance, decreased potassium conductance, vasodilation, decreased blood pressure, and induction of cell death in cancer cells.

Advantages and Limitations for Lab Experiments

N-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenoxy)acetamide has several advantages for lab experiments, including its ability to modulate the activity of ion channels and its potential applications in various fields. However, this compound also has several limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for N-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenoxy)acetamide research, including further studies on its mechanism of action, potential applications in drug development, and its use as a research tool for studying ion channels. Additionally, further research is needed to determine the safety and toxicity of this compound in humans.
In conclusion, this compound is a compound that has shown significant potential in various fields, including neuroscience, cardiovascular research, and cancer research. Its ability to modulate the activity of ion channels makes it a valuable research tool, and its potential applications in drug development make it an exciting area of research for the future.

Synthesis Methods

N-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenoxy)acetamide can be synthesized using a multistep process, which involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-methylphenol in the presence of a base to form 4-chlorobenzenesulfonate ester. This ester is then reacted with N-(2-acetoxyethyl)acetamide in the presence of a base to form this compound.

Scientific Research Applications

N-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenoxy)acetamide has been studied extensively for its potential applications in various fields, including neuroscience, cardiovascular research, and cancer research. In neuroscience, this compound has been shown to modulate the activity of chloride channels, which play a crucial role in regulating neuronal excitability. In cardiovascular research, this compound has been shown to inhibit the activity of potassium channels, which can lead to vasodilation and decreased blood pressure. In cancer research, this compound has been shown to induce cell death in cancer cells and inhibit tumor growth.

properties

IUPAC Name

N-(4-chlorophenyl)sulfonyl-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c1-11-4-2-3-5-14(11)21-10-15(18)17-22(19,20)13-8-6-12(16)7-9-13/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPHJENDSOWIEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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